molecular formula C14H15NO2 B11480641 N-[2-(furan-2-yl)ethyl]-4-methylbenzamide

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide

Cat. No.: B11480641
M. Wt: 229.27 g/mol
InChI Key: FUYJSSAZQGOUHB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide is an organic compound that features a furan ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]acetamide
  • 2-Furancarboxylic acid, ethyl ester
  • Ethyl 3-(furan-2-yl)propionate

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide is unique due to the presence of both a furan ring and a benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C14H15NO2/c1-11-4-6-12(7-5-11)14(16)15-9-8-13-3-2-10-17-13/h2-7,10H,8-9H2,1H3,(H,15,16)

InChI Key

FUYJSSAZQGOUHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC=CO2

Origin of Product

United States

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